molecular formula C16H15NO4 B5588589 C16H15NO4

C16H15NO4

Cat. No.: B5588589
M. Wt: 285.29 g/mol
InChI Key: SLEMOXQZCBGDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a derivative of benzoic acid and is often referred to as a hydroxyphenyl propamidobenzoic acid. It is a naturally occurring substance extracted from oats (Avena sativa) and has various biological activities .

Chemical Reactions Analysis

Types of Reactions

2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoic acid: can be compared with other similar compounds such as:

Conclusion

2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoic acid: is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and biological activities make it a valuable substance for further study and industrial use.

Properties

IUPAC Name

methyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10-15(16(19)20-2)13-8-11(18)5-6-14(13)17(10)9-12-4-3-7-21-12/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEMOXQZCBGDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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